An In-depth Technical Guide to Tert-butyl 2-methylpropanoate (CAS: 16889-72-8)
An In-depth Technical Guide to Tert-butyl 2-methylpropanoate (CAS: 16889-72-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate), a valuable chemical intermediate. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, particularly its role as a protecting group in complex organic synthesis, including pharmaceutical drug development. Experimental protocols and data are presented in a structured format to facilitate practical application and further research.
Chemical and Physical Properties
Tert-butyl 2-methylpropanoate is a colorless liquid.[1] It is classified as a flammable liquid and vapor and can cause skin and eye irritation.[2] Key identifying information and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 16889-72-8 | [3] |
| IUPAC Name | tert-butyl 2-methylpropanoate | [3] |
| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate, Isobutyric acid tert-butyl ester | [3] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| InChI | InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | [3] |
| InChIKey | KVWOTUDBCFBGFJ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)C(=O)OC(C)(C)C | [3] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to off-white liquid | [1] |
| Boiling Point | 127.0 - 128.3 °C | [1] |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of tert-butyl 2-methylpropanoate. The following tables summarize the expected spectroscopic data based on its chemical structure and available information for similar compounds.
Table 3: ¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 | Septet | 1H | -CH(CH₃)₂ |
| ~ 1.4 | Singlet | 9H | -C(CH₃)₃ |
| ~ 1.1 | Doublet | 6H | -CH(CH₃)₂ |
Table 4: ¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Assignment | Reference |
| ~ 177 | C=O (Ester carbonyl) | [4] |
| ~ 80 | -C(CH₃)₃ | |
| ~ 34 | -CH(CH₃)₂ | [4] |
| ~ 28 | -C(CH₃)₃ | |
| ~ 19 | -CH(CH₃)₂ | [4] |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~ 2970 | Strong | C-H stretch (sp³) | [5] |
| ~ 1735-1750 | Strong | C=O stretch (Ester) | [2] |
| ~ 1300-1000 | Strong | C-O stretch | [2] |
Table 6: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment | Reference |
| 144 | Low | [M]⁺ (Molecular ion) | [6] |
| 89 | Moderate | [M - C₄H₇]⁺ | |
| 71 | High | [C₄H₇O]⁺ | |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) | [7] |
| 43 | High | [C₃H₇]⁺ (isopropyl cation) | [8] |
| 41 | Moderate | [C₃H₅]⁺ | [7] |
Synthesis of Tert-butyl 2-methylpropanoate
Several synthetic routes are available for the preparation of tert-butyl 2-methylpropanoate. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Fischer-Speier Esterification
This is a classic and straightforward method involving the acid-catalyzed reaction between isobutyric acid and tert-butanol (B103910).[9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid (1.0 eq) and an excess of tert-butanol (used as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, slowly neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain pure tert-butyl 2-methylpropanoate.
Acylation with Isobutyryl Chloride
This method involves the reaction of isobutyryl chloride with tert-butanol, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol:
-
Reactant Preparation: Dissolve tert-butanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Addition: Cool the solution in an ice bath and slowly add isobutyryl chloride (1.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation.
Synthesis using Di-tert-butyl Dicarbonate (B1257347)
Di-tert-butyl dicarbonate ((Boc)₂O) can be used as a tert-butylating agent for carboxylic acids in the presence of a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[10]
Experimental Protocol:
-
Reaction Setup: Combine isobutyric acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and a catalytic amount of DMAP (e.g., 5 mol%) in a suitable solvent such as dichloromethane.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Applications in Drug Development
The primary application of tert-butyl 2-methylpropanoate and other tert-butyl esters in drug development is as a protecting group for carboxylic acids.[11] The bulky tert-butyl group sterically hinders the carboxyl group, preventing it from undergoing unwanted reactions during multi-step syntheses.[11]
Role as a Protecting Group
The tert-butyl ester is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments.[11] It can be selectively cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane, to regenerate the carboxylic acid.[12]
Application in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the side chains of acidic amino acids such as aspartic acid and glutamic acid are often protected as tert-butyl esters.[3] This prevents their interference with the peptide bond formation. At the end of the synthesis, these protecting groups are removed during the final cleavage from the solid support, typically with a strong acid cocktail containing TFA.[3]
Use in the Synthesis of Atorvastatin (B1662188)
The synthesis of the cholesterol-lowering drug atorvastatin involves intermediates where a dihydroxyhexanoate side chain is protected as a tert-butyl ester.[5][13] This protection strategy allows for the selective modification of other parts of the molecule without affecting the ester functionality. The tert-butyl ester is then hydrolyzed in a later step of the synthesis.[14]
Safety and Handling
Tert-butyl 2-methylpropanoate is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.[2] It can cause skin and eye irritation, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Store in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Tert-butyl 2-methylpropanoate is a versatile chemical with well-defined properties and synthetic routes. Its primary utility in research and development, particularly in the pharmaceutical industry, lies in its function as a robust and selectively cleavable protecting group for carboxylic acids. The experimental protocols and data presented in this guide are intended to support its effective application in complex organic synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]
- 6. Recent Developments on the Synthesis and Cleavage of tert-Butyl E...: Ingenta Connect [ingentaconnect.com]
- 7. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. Recent Developments on the Synthesis and Cleavage of tert-Butyl E...: Ingenta Connect [ingentaconnect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 14. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
